3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves reactions of 8-substituted 3-bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-diones with thiourea and substituted thioureas under Hansch reaction conditions, leading to novel heterocycles. This process demonstrates the versatility of spirocyclic compounds in generating structurally diverse molecules through selective reactions (Kochikyan et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits screw-type symmetry (C2), indicating optical activity without containing an asymmetric carbon atom. Such structural features underscore the importance of molecular symmetry in the physical characteristics and reactivity of spirocyclic compounds (Willer et al., 2012).
Chemical Reactions and Properties
Reactions specific to this class of compounds involve regioselective synthesis from trimethylenemethane dianion synthons and subsequent transformations into a variety of methylidenic diols. These reactions highlight the compound's reactivity and the potential for further chemical modifications (Alonso et al., 2005).
Physical Properties Analysis
The physical properties, including density and crystal structure, are influenced by the compound's molecular symmetry and the presence of spirocyclic structures. These characteristics affect the material's solubility, melting point, and other physical parameters crucial for its application in various fields (Willer et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents and susceptibility to undergo certain types of chemical reactions, are pivotal in understanding the compound's utility in synthetic chemistry and potential applications. Studies on the synthesis and reactions of related spirocyclic compounds offer insights into the mechanisms and conditions favorable for achieving desired transformations (Baccolini et al., 1999).
properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-3-9-26-11-15-10-21(17(24)27-15)13-20(2,28-18(21)25)16-12-29-19(23-16)22-14-7-5-4-6-8-14/h4-8,12,15H,3,9-11,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFVSULCXIZWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=CC=C4)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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